molecular formula C10H12O B589203 2,5-Cyclooctadien-1-ol, 1-ethynyl- (9CI) CAS No. 151859-94-8

2,5-Cyclooctadien-1-ol, 1-ethynyl- (9CI)

Cat. No.: B589203
CAS No.: 151859-94-8
M. Wt: 148.205
InChI Key: NDNSMIMRPRDOJH-UHFFFAOYSA-N
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Description

2,5-Cyclooctadien-1-ol, 1-ethynyl- (9CI) is a cyclooctadienol derivative featuring an ethynyl substituent and a conjugated anthracene ring system. The anthracene moiety serves as the primary fluorophore, enabling fluorescence properties critical for applications in molecular recognition and DNA interaction studies . Its structure allows for π-π stacking interactions with biomolecules, making it a candidate for probing nucleic acid conformations. The compound’s fluorescence response is highly dependent on the size of the aromatic system and substitution patterns, as demonstrated in comparative studies with analogs .

Properties

CAS No.

151859-94-8

Molecular Formula

C10H12O

Molecular Weight

148.205

IUPAC Name

1-ethynylcycloocta-2,5-dien-1-ol

InChI

InChI=1S/C10H12O/c1-2-10(11)8-6-4-3-5-7-9-10/h1,3-4,7,9,11H,5-6,8H2

InChI Key

NDNSMIMRPRDOJH-UHFFFAOYSA-N

SMILES

C#CC1(CCC=CCC=C1)O

Synonyms

2,5-Cyclooctadien-1-ol, 1-ethynyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Fluorophore Size and Fluorescence Activity

The anthracene ring in 9CI provides a large stacking surface, which is essential for fluorescence. Comparative studies with compounds 3–6 highlight the significance of fluorophore size:

Compound ID Fluorophore Type Substitution Position Fluorescence Response (with DNA) Fluorescence Response (without DNA)
3 Small aromatic ring N/A No signal No signal
4 Small aromatic ring N/A No signal No signal
5 (9CI) Anthracene Position 1 Strong signal Weak signal
6 Anthracene Alternative position Moderate signal Weak signal

Key Findings :

  • 9CI (compound 5) exhibits strong fluorescence upon DNA binding, attributed to the anthracene ring’s optimal π-stacking with oligonucleotides .

Substitution Position on the Anthracene Ring

Despite sharing the same anthracene backbone, compound 6 (with substitutions at alternative positions) demonstrates reduced fluorescence intensity compared to 9CI. This suggests that substitution geometry affects electronic conjugation and steric interactions with DNA. For example:

  • 9CI (compound 5) : Ethynyl substitution at position 1 maximizes conjugation and DNA binding efficiency, yielding a robust fluorescence signal.
  • Compound 6 : Substitution at a sterically hindered position disrupts planar alignment with DNA, reducing signal strength .

Research Implications

Fluorophore Design : Larger aromatic systems like anthracene are critical for fluorescence in molecular probes. Smaller systems (e.g., benzene, naphthalene) fail to generate detectable signals .

Substitution Chemistry: Even minor positional changes on the fluorophore can significantly alter fluorescence efficiency. Optimal substitution sites enhance π-stacking and minimize steric hindrance .

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